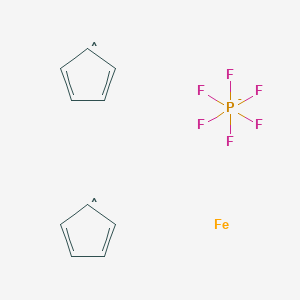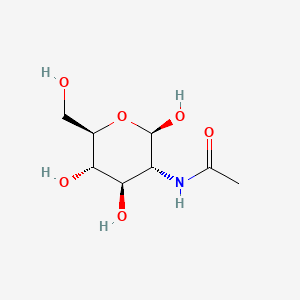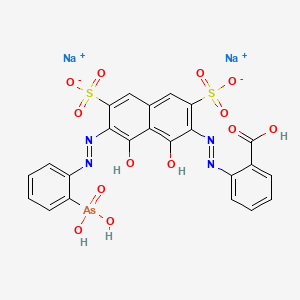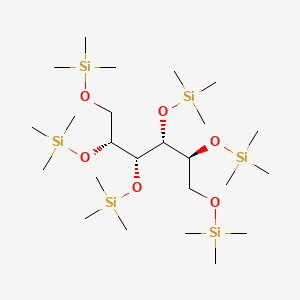
FERRIC MOLYBDATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely recognized for its catalytic properties, particularly in the selective oxidation of methanol to formaldehyde . This compound is valued for its stability and efficiency in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferric molybdate can be synthesized through several methods, including hydrothermal synthesis and solid-state reactions. One common approach involves reacting ferric nitrate with sodium molybdate under hydrothermal conditions to produce this compound microstructures . Another method uses ferric chloride and ammonium molybdate to create layered microplates .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing iron and molybdenum precursors, followed by calcination at high temperatures. The addition of aluminum dopants can enhance the surface area and stability of the resulting catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Ferric molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in the selective oxidation of methanol to formaldehyde .
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in the presence of oxygen to oxidize methanol to formaldehyde.
Reduction: Under reducing conditions, this compound can be reduced to form iron and molybdenum oxides.
Major Products:
Formaldehyde: The primary product formed during the oxidation of methanol.
Iron and Molybdenum Oxides: Formed during the reduction process.
Wissenschaftliche Forschungsanwendungen
Ferric molybdate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various oxidation reactions, including the production of formaldehyde from methanol.
Biology: Investigated for its potential use in biosensors due to its catalytic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
Ferric molybdate is often compared with other mixed-metal oxides, such as bismuth molybdate and cobalt molybdate:
Bismuth Molybdate: Known for its use in the oxidation and ammoxidation of olefins.
Cobalt Molybdate: Utilized in hydrodesulfurization reactions in the petroleum industry.
Uniqueness: this compound stands out due to its high selectivity and efficiency in the oxidation of methanol to formaldehyde. Its ability to maintain stability under various reaction conditions makes it a preferred choice in industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Bismuth Molybdate (Bi₂(MoO₄)₃)
- Cobalt Molybdate (CoMoO₄)
- Nickel Molybdate (NiMoO₄)
Ferric molybdate’s unique properties and versatility make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13769-81-8 |
|---|---|
Molekularformel |
Fe2Mo3O12 |
Molekulargewicht |
591.5 g/mol |
IUPAC-Name |
dioxido(dioxo)molybdenum;iron(3+) |
InChI |
InChI=1S/2Fe.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |
InChI-Schlüssel |
CAPLVVFQZZGBPH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







